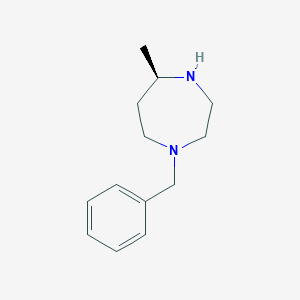

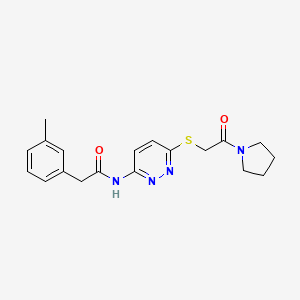

![molecular formula C22H26N4O4 B2544856 6-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)-2-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one CAS No. 2034597-09-4](/img/structure/B2544856.png)

6-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)-2-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of Compound X involves several steps. While I don’t have access to specific papers, I can provide a general overview based on existing literature. Researchers have reported the synthesis of related compounds, such as N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines, which exhibit antitumor activity . The synthesis likely includes piperazine functionalization, carbonylation, and cinnoline ring formation. Detailed synthetic routes and conditions would require further investigation.

Wissenschaftliche Forschungsanwendungen

Synthesis and Catalysis

Research on chiral six-membered nitrogen heterocycles, like substituted piperazines, highlights their presence in numerous bioactive compounds, including pharmaceuticals. These structures serve as building blocks in drug discovery, with specific interest in their enantioselective synthesis methods. For example, the cooperative iron-Brønsted acid catalysis approach has been explored for the enantioselective hydrogenation of quinoxalines and 2H-1,4-benzoxazines, demonstrating the growing importance of such chiral compounds in life science industries (Fleischer et al., 2013).

Biological Activity

Piperazine derivatives are widely investigated for their central pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects. The structure's interaction with the monoamine pathway signifies its therapeutic potential. For instance, benzylpiperazine, a prototype of piperazine derivatives, is known for its stimulant and euphoric effects, indicating the versatility of piperazine structures in therapeutic applications (Brito et al., 2018).

Antimicrobial Activities

Research on novel 1,2,4-triazole derivatives, including piperazine compounds, has shown promising antimicrobial activities. This suggests the potential of such structures in combating microbial infections. The study synthesizes various derivatives and evaluates their efficacy against test microorganisms, highlighting the scope of these compounds in antimicrobial therapy (Bektaş et al., 2007).

Drug Metabolism Studies

The exploration of novel antidepressants, such as Lu AA21004, emphasizes the role of piperazine derivatives in oxidative metabolism. Studies on the metabolism of such compounds using human liver microsomes and recombinant enzymes contribute to understanding the pharmacokinetics and potential drug interactions (Hvenegaard et al., 2012).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]-2-methyl-5,6,7,8-tetrahydrocinnolin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O4/c1-24-21(27)12-17-11-16(3-4-18(17)23-24)22(28)26-8-6-25(7-9-26)13-15-2-5-19-20(10-15)30-14-29-19/h2,5,10,12,16H,3-4,6-9,11,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTNSOYJCSMCLGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C2CC(CCC2=N1)C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-3-[5-[(2-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2544773.png)

![1H-Pyrazol-4-yl-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2544779.png)

![2-(4-(isopropylthio)phenyl)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)acetamide](/img/structure/B2544781.png)

![1-(3,4-Dimethylphenyl)-4-({2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)pyrrolidin-2-one](/img/structure/B2544783.png)

![N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2544787.png)

![2-{[3-cyano-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2544796.png)